molecular formula C8H5ClF3NO2 B13908331 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B13908331
M. Wt: 239.58 g/mol
InChI Key: BMAHACPCHDDGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-5-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a nitro compound.

Scientific Research Applications

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and electronic effects. The amino group can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Lacks the amino and chloro groups, making it less reactive in certain substitution reactions.

    2-Amino-5-chloro-3-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring, which can influence its chemical behavior and applications.

Uniqueness

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances its stability and lipophilicity, while the amino and chloro groups provide sites for further chemical modifications. This makes the compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

2-amino-3-chloro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

BMAHACPCHDDGEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)C(F)(F)F

Origin of Product

United States

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